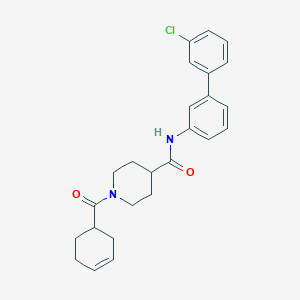![molecular formula C15H13BrN2O4 B6063963 4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid](/img/structure/B6063963.png)
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid, also known as BHMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. BHMB is a potent inhibitor of various enzymes, including tyrosinase, which plays a crucial role in melanin synthesis.
作用机制
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid exerts its inhibitory activity against various enzymes, including tyrosinase, through the formation of a complex with the active site of the enzyme. This compound also exerts its antioxidant activity through the scavenging of free radicals and the inhibition of lipid peroxidation. Furthermore, this compound exerts its anticancer activity through the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of melanin synthesis, the scavenging of free radicals, the inhibition of lipid peroxidation, the induction of apoptosis, and the inhibition of cell proliferation. This compound has also been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory therapies.
实验室实验的优点和局限性
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid has several advantages for lab experiments, including its potent inhibitory activity against various enzymes, its potent antioxidant activity, and its potent anticancer activity. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as food science and cosmetics, the investigation of its potential toxicity and safety profile, and the development of more potent derivatives. Furthermore, the investigation of the mechanism of action of this compound and its potential interactions with other molecules could lead to the development of more effective therapies.
合成方法
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid can be synthesized through a multistep process involving the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form 3-bromo-4-hydroxy-5-methoxybenzaldehyde hydrazone. This hydrazone is then reacted with 4-chlorobenzoic acid to form this compound. The purity of this compound can be further increased through recrystallization.
科学研究应用
4-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, which plays a crucial role in melanin synthesis. This compound has also been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the development of antioxidant-based therapies. Furthermore, this compound has been shown to exhibit potent anticancer activity, making it a potential candidate for the development of anticancer therapies.
属性
IUPAC Name |
4-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-13-7-9(6-12(16)14(13)19)8-17-18-11-4-2-10(3-5-11)15(20)21/h2-8,18-19H,1H3,(H,20,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIKGOLIUKGDOD-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-4-({[4-(4-morpholinylcarbonyl)phenyl]amino}methylene)-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063894.png)

![1-(2-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B6063910.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B6063913.png)
![N-(2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B6063917.png)
![7-[phenyl(1H-tetrazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063924.png)
![1-[3-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6063931.png)
![N-allyl-4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6063932.png)
![1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine](/img/structure/B6063942.png)
![methyl 4-{[2-[(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B6063950.png)
![1-(4-ethylphenyl)-2-[(methylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6063951.png)
![1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6063954.png)

![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6063957.png)